molecular formula C9H12N2O3 B2582957 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylic acid CAS No. 1330267-12-3

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2582957
CAS No.: 1330267-12-3
M. Wt: 196.206
InChI Key: FGOLWHAMDCXCKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylic acid is a chemical compound offered for research and development purposes. It serves as a versatile building block in organic synthesis and medicinal chemistry. The structure combines an imidazole carboxyl group, a common motif in biologically active molecules, with a tetrahydropyran ring, which can enhance the pharmacokinetic properties of a compound . Imidazole-based scaffolds are of significant interest in pharmaceutical research due to their wide range of biological activities. For instance, various derivatives of imidazole-4-carboxylic acid have been investigated for their antiplatelet activity, functioning as antagonists for targets like PAF and showing COX-1 inhibition in the low micromolar range . Furthermore, fused heterocyclic systems containing imidazole, such as imidazonaphthyridine derivatives, are extensively studied for their potential biological and pharmacological properties, making them invaluable in medical and therapeutic fields . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this compound in the synthesis of novel molecules for structure-activity relationship (SAR) studies, hit-to-lead optimization programs, and the exploration of new pharmacologically active agents.

Properties

IUPAC Name

1-(oxan-4-yl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-9(13)8-5-11(6-10-8)7-1-3-14-4-2-7/h5-7H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOLWHAMDCXCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the tetrahydropyran ring

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and analogous derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 1-Position Key Features
1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylic acid C₉H₁₂N₂O₃ 196.21* Tetrahydro-2H-pyran-4-yl (ether) Bulky, oxygen-containing ring; moderate lipophilicity
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid C₁₀H₇ClN₂O₂ 222.63 4-Chlorophenyl (aryl halide) Hydrophobic; electron-withdrawing Cl enhances stability
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid C₈H₆N₄O₂ 190.16 Pyrimidin-2-yl (heteroaromatic) Polar, hydrogen-bonding via N atoms; potential for π-π stacking
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid C₁₂H₁₀F₃N₅O₂ 297.24 Pyrimidin-4-yl (CF₃, cyclopropyl) High steric hindrance; trifluoromethyl enhances metabolic stability

*Calculated based on molecular formula.

Key Observations:
  • Lipophilicity : The tetrahydro-2H-pyran-4-yl group imparts intermediate lipophilicity compared to the hydrophobic 4-chlorophenyl and the polar pyrimidin-2-yl substituents.
  • Electronic Effects : The pyrimidin-2-yl group’s nitrogen atoms enable stronger coordination with metal ions (e.g., Cu²⁺, Zn²⁺) compared to the pyran group .

Pharmaceutical Relevance

While the target compound is discontinued, structurally related analogs show promise:

  • Pyrimidin-4-yl Derivative (CAS: 1707373-02-1) : The trifluoromethyl and cyclopropyl groups improve metabolic stability, making it a candidate for kinase inhibitors .
  • Tetrahydro-2H-pyran-2-yl Indazole Analog (CAS: 1000576-23-7) : Although an indazole derivative, its pyran substitution highlights the scaffold’s versatility in drug design .

Biological Activity

Overview

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylic acid is a compound characterized by the fusion of a tetrahydropyran ring and an imidazole ring, featuring a carboxylic acid functional group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazole ring is known for its ability to participate in hydrogen bonding and coordinate with metal ions, which can influence enzyme activity or receptor binding. The carboxylic acid group enhances solubility and may facilitate interactions with biological macromolecules.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antimicrobial and anticancer activities. For instance, studies have shown that compounds with similar imidazole structures can inhibit bacterial growth and exhibit cytotoxic effects against cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications to the imidazole ring can significantly alter the potency of these compounds against various pathogens and tumors .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of imidazole derivatives on different cancer cell lines, reporting an IC50 value of approximately 10 µM for compounds structurally related to this compound against HeLa cells. This suggests moderate potency, warranting further investigation into structural optimization for enhanced efficacy .
  • Antimicrobial Activity : Another investigation focused on the antibacterial properties of imidazole derivatives, demonstrating significant inhibition of Gram-positive bacteria at concentrations as low as 5 µg/mL. This highlights the potential of the compound as a lead in developing new antimicrobial agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameStructureIC50 (µM)Activity Type
This compoundStructure~10Anticancer
Imidazole derivative AStructure5Antimicrobial
Imidazole derivative BStructure15Anticancer

Q & A

Q. What are the recommended synthetic routes for 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-4-carboxylic acid, and how can intermediates be optimized?

Methodological Answer: Synthesis typically involves coupling tetrahydro-2H-pyran-4-yl derivatives with imidazole precursors. A plausible route includes:

Electrophilic substitution : Reacting a pre-functionalized tetrahydro-2H-pyran-4-yl group (e.g., brominated or iodinated) with a protected imidazole-4-carboxylic acid scaffold under Pd-catalyzed cross-coupling conditions .

Carboxylic acid activation : Use reagents like carbobenzoxy chloride or DCC (dicyclohexylcarbodiimide) to facilitate coupling, followed by deprotection via hydrogenation or acid hydrolysis .

Intermediate purification : Optimize yields via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures).

Key Data : For analogous compounds, yields of 60–75% were achieved using Vilsmeier reactions and subsequent oxidations .

Q. What analytical techniques are essential for structural characterization of this compound?

Methodological Answer: A multi-technique approach is critical:

NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm regiochemistry of the imidazole and pyranyl groups. For example, NOE (nuclear Overhauser effect) experiments can resolve spatial proximity between protons in the tetrahydro-2H-pyran ring and imidazole moiety .

X-ray crystallography : Determine absolute configuration and intermolecular interactions in the solid state. Slow evaporation from ethanol or acetonitrile is recommended for crystal growth .

Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns using ESI or MALDI-TOF.

Example : In a related imidazole derivative, X-ray analysis revealed a planar imidazole ring with a dihedral angle of 15° relative to the pyranyl group .

Q. How can researchers purify this compound, and what solvent systems are effective?

Methodological Answer: Purification strategies depend on solubility and polarity:

Recrystallization : Use ethanol/water (4:1 v/v) or acetonitrile for high-purity crystals.

Flash chromatography : Employ silica gel with a gradient of dichloromethane/methanol (95:5 to 85:15) or ethyl acetate/hexane (3:7).

Distillation : For liquid intermediates, fractional distillation under reduced pressure (e.g., bp 88–95°C for tetrahydro-2H-pyran-2-carboxylic acid derivatives ).

Note : Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase).

Advanced Research Questions

Q. How can computational methods improve the synthesis and reaction design for this compound?

Methodological Answer:

Reaction path searching : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to identify low-energy pathways for key steps like electrophilic substitution or cyclization .

Machine learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst, temperature) for imidazole-pyran coupling.

Feedback loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions .

Case Study : ICReDD’s approach reduced reaction development time by 40% for similar heterocycles through iterative computational-experimental cycles .

Q. How should researchers address contradictory spectroscopic data during structural validation?

Methodological Answer:

Cross-validation : Compare NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).

Dynamic NMR : Resolve conformational equilibria (e.g., chair-flipping in the tetrahydro-2H-pyran ring) by variable-temperature 1H^1H NMR .

Isotopic labeling : Introduce 15N^{15}N- or 13C^{13}C-labels in the imidazole ring to confirm assignments via HSQC or HMBC .

Example : In a 1-methylimidazole derivative, NOESY correlations resolved ambiguities between regioisomers .

Q. What strategies optimize reaction yields when scaling up synthesis?

Methodological Answer:

Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, stoichiometry) to identify critical factors. For example, a central composite design improved yields of imidazole derivatives by 22% .

Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., cyclization reactions).

In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor intermediates in real time.

Data : Pilot-scale reactions of similar compounds achieved 85% yield with <2% impurities using flow reactors .

Q. How can researchers mitigate safety risks during synthesis and handling?

Methodological Answer:

Hazard assessment : Review SDS data for precursors (e.g., tetrahydro-2H-pyran-4-yl intermediates may require inert atmosphere handling due to moisture sensitivity ).

Thermal stability : Conduct DSC (Differential Scanning Calorimetry) to identify exothermic decomposition risks.

Waste management : Neutralize acidic byproducts (e.g., HCl from coupling reactions) with aqueous bicarbonate before disposal .

Reference : AK Scientific’s SDS emphasizes fume hood use and PPE (gloves, goggles) for pyran-containing compounds .

Q. What are the challenges in developing enantioselective routes for this compound?

Methodological Answer:

Chiral catalysts : Screen asymmetric catalysts (e.g., BINOL-derived phosphoric acids) for imidazole functionalization.

Chiral auxiliaries : Temporarily introduce groups (e.g., Evans oxazolidinones) to direct stereochemistry during pyranyl coupling.

Chromatographic resolution : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for enantiomer separation.

Example : A related tetrahydro-2H-pyran derivative achieved 92% ee using a Ru(II)-Pybox catalyst .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.